[(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine
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Overview
Description
[(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine is an organic compound with a complex structure that includes a sulfonyl group attached to a cyclohexylethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine typically involves the reaction of 4-chloro-3-methylbenzenesulfonyl chloride with cyclohexylethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted aromatic compounds.
Scientific Research Applications
[(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The cyclohexylethylamine moiety can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
[(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine can be compared with other sulfonyl-containing compounds, such as:
- [(4-Chloro-3-methylphenyl)sulfonyl]methylamine
- [(4-Chloro-3-methylphenyl)sulfonyl]ethylamine
- [(4-Chloro-3-methylphenyl)sulfonyl]propylamine
These compounds share similar structural features but differ in the length and nature of the alkyl chain attached to the sulfonyl group. This compound is unique due to the presence of the cyclohexyl ring, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
4-chloro-N-cyclohexyl-N-ethyl-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2S/c1-3-17(13-7-5-4-6-8-13)20(18,19)14-9-10-15(16)12(2)11-14/h9-11,13H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDRAZHHIWGYFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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